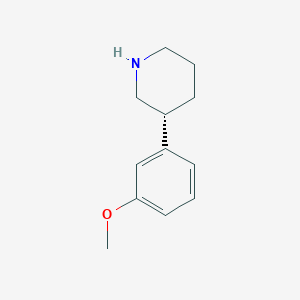

(r)-3-(3-Methoxyphenyl)piperidine

Description

(R)-3-(3-Methoxyphenyl)piperidine is a chiral piperidine derivative featuring a methoxy-substituted phenyl group at the 3-position of the piperidine ring. Its stereochemistry (R-configuration) and substitution pattern confer unique physicochemical and pharmacological properties. This compound has been studied in the context of neuropharmacology due to structural similarities with psychoactive substances and receptor ligands. For example, 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine), a structurally related dissociative anesthetic, shares the 3-methoxyphenylpiperidine motif but incorporates a cyclohexyl group, enhancing its lipophilicity and CNS activity . The molecular weight of this compound is approximately 191.24 g/mol (based on HRMS data for related analogs) .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(3R)-3-(3-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m0/s1 |

InChI Key |

LXCUAFVVTHZALS-NSHDSACASA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H]2CCCNC2 |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidines in Neuropsychopharmacology

MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine)

- Key Differences : MTEP lacks the methoxyphenyl group but includes a thiazole-ethynyl substituent. This modification renders it a potent mGluR5 antagonist, contrasting with (R)-3-(3-Methoxyphenyl)piperidine, which lacks direct mGluR5 affinity.

- Pharmacological Activity : MTEP attenuates stress-induced cocaine-seeking behavior in preclinical models, highlighting its role in addiction therapy .

- Molecular Weight : 218.3 g/mol (vs. 191.24 g/mol for this compound).

N-Propyl 3-(3-Methoxyphenyl)piperidine

- Structural Similarity : Shares the 3-methoxyphenylpiperidine core but includes an N-propyl group.

- Physicochemical Data: HRMS confirms a molecular ion [M+H]+ at m/z 192.1384 (C12H18NO), indicating higher hydrophobicity than the parent compound .

Piperidine Derivatives with Aromatic Substitutions

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structural Features : Incorporates two 4-methoxyphenyl groups and an acetylated piperidin-4-one ring.

- Biological Relevance : Exhibits antimicrobial and anti-inflammatory activities due to the amide bond and methoxyaryl groups .

- Key Difference : The ketone group at the 4-position alters electronic properties, reducing CNS penetration compared to this compound.

(R)-3-Ethyl-3-phenylpiperidine-2,6-dione (Glutethimide)

- Configuration and Substitution : R-configuration with ethyl and phenyl groups at the 3-position and two ketone groups.

- Pharmacology: Acts as a sedative-hypnotic via GABAergic modulation, differing from this compound, which lacks the dione rings and associated sedative effects .

Psychoactive Analogs: 3-MeO-PCP

- Structure-Activity Relationship : The cyclohexyl group in 3-MeO-PCP enhances NMDA receptor antagonism, leading to dissociative effects absent in this compound.

- Forensic Data: Detected in analytical reports with m/z 273.2 [M+H]+ (C18H27NO), contrasting with the simpler structure of this compound .

Patent-Based Piperidine Derivatives

- Example Compound: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)phenyl)amino)propanamide)pyrrolidine-2-carboxylate.

- Key Features : Trifluoromethyl and pyridinyl groups enhance metabolic stability and target selectivity. LCMS data (m/z 501 [M+H]+) reflect higher molecular complexity compared to this compound .

Data Tables

Table 1: Physicochemical Properties of Selected Piperidines

Table 2: Structural Impact on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.